molecular formula C6H9ClN2O3 B2887281 Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride CAS No. 2247103-54-2

Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride

Cat. No.: B2887281
CAS No.: 2247103-54-2
M. Wt: 192.6
InChI Key: XZGDHMWNRLUIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride is a high-purity chemical reagent featuring an isoxazole heterocycle, a structure of significant interest in medicinal chemistry . Isoxazole derivatives are widely recognized for their diverse biological activities and are present in several approved drugs, illustrating their therapeutic potential . The compound serves as a versatile synthetic building block. Its molecular formula is C6H8N2O3, and it has a molecular weight of 156.14 g/mol . The structure incorporates both an aminomethyl group and a methyl ester, making it a valuable bifunctional intermediate for constructing more complex molecules. Researchers can utilize this compound in the development of novel peptidomimetics, as isoxazole-containing unnatural amino acids can be incorporated into peptide chains to enhance stability against proteolysis and create new bioactive compounds . This application is critical in drug discovery for designing therapeutic agents with improved metabolic properties. This product is intended for research purposes in laboratory settings only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3.ClH/c1-10-6(9)5-2-4(3-7)11-8-5;/h2H,3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGDHMWNRLUIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of an alkyne with a nitrile oxide in a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by copper(I) or ruthenium(II) catalysts . Another method involves the cyclization of intermediate compounds using hydroxylamine hydrochloride in methanolic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective catalysts. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, amine derivatives, and oxides .

Scientific Research Applications

Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with analogous isoxazole derivatives:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features
Methyl 5-(aminomethyl)isoxazole-3-carboxylate HCl C₇H₁₀ClN₂O₃ Isoxazole, methyl ester, aminomethyl, HCl ~220 (estimated) Hydrochloride salt enhances solubility
(5-Methylisoxazol-3-yl)methanamine HCl C₅H₉ClN₂O Isoxazole, methyl, aminomethyl, HCl 164.59 Lacks carboxylate group; simpler structure
Methyl 5-(furan-2-yl)isoxazole-3-carboxylate C₁₀H₉NO₄ Isoxazole, methyl ester, furan 207.18 Furan substituent alters electronic properties
5-Methylisoxazole-3-carboxylic acid C₅H₅NO₃ Isoxazole, carboxylic acid 127.10 Acidic group; lower solubility in neutral pH
Compound 56 () C₉H₁₁N₃O₃ Isoxazole, imidazole, methyl ester 209.20 Bicyclic structure; lower synthetic yield (20%)

Physicochemical Properties

  • However, structurally related compounds (e.g., xanthenone derivatives in ) exhibit high melting points (>200°C), suggesting that increased aromaticity or rigidity elevates thermal stability . Simpler derivatives like (5-Methylisoxazol-3-yl)methanamine HCl likely have lower melting points due to reduced molecular complexity .
  • Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to non-ionic analogs like Methyl 5-(furan-2-yl)isoxazole-3-carboxylate . Carboxylic acid derivatives (e.g., 5-Methylisoxazole-3-carboxylic acid) exhibit pH-dependent solubility, with higher solubility in alkaline conditions .

Biological Activity

Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Isoxazole Compounds

Isoxazoles are five-membered heterocyclic compounds containing an isoxazole ring, characterized by their significant pharmacological properties. They have been identified as potential candidates for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The structural diversity of isoxazoles allows for the exploration of their biological functions through modifications at various positions on the ring.

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Histone Deacetylase (HDAC) Inhibition : Isoxazole derivatives have shown promising HDAC inhibitory activity, which is crucial in cancer therapy. Compounds with similar structures have demonstrated significant inhibition of HDAC isoforms, leading to apoptosis in cancer cells and modulation of gene expression related to cell cycle regulation .
  • Antioxidant Properties : Research indicates that certain isoxazole derivatives possess antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including neurodegenerative disorders .
  • Anti-inflammatory Activity : Isoxazoles have been studied for their anti-inflammatory effects, potentially through the modulation of cytokine production and inhibition of inflammatory pathways .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity IC50 (μM) Reference
HDAC Inhibition10-70
Antioxidant ActivityNot specified
Anti-inflammatoryNot specified
Cytotoxicity in Cancer CellsVaries (specific data needed)

Case Study 1: Anticancer Activity

A study explored the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects, with varying IC50 values depending on the specific cell type. For instance, in breast cancer cells, an IC50 value was observed at approximately 20 µM, indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neurotoxicity, this compound was administered to neuronal cultures. The results showed a marked reduction in cell death and preservation of mitochondrial function, suggesting its potential as a neuroprotective agent against conditions such as Alzheimer's disease .

Future Directions

The biological activity of this compound presents numerous avenues for future research:

  • Optimization of Structure : Further studies focusing on structural modifications may enhance potency and selectivity against specific biological targets.
  • In Vivo Studies : Transitioning from in vitro findings to in vivo models will be essential to evaluate the therapeutic efficacy and safety profile.
  • Combination Therapies : Investigating the compound's effectiveness in combination with existing therapies could provide synergistic effects and improve treatment outcomes for complex diseases.

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